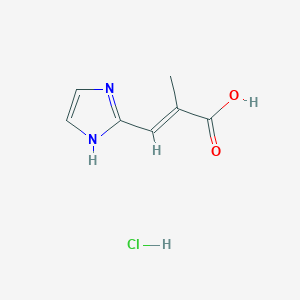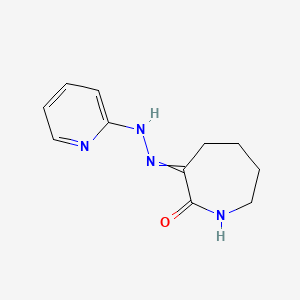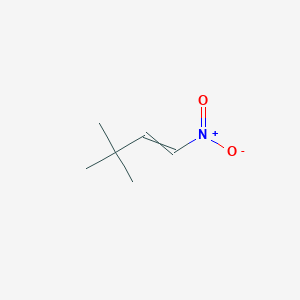
Lithium;4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (11): is a chemical compound with the molecular formula C3H2F6LiNO4S2. This compound is known for its unique structure, which includes a dithiazine ring with hexafluorodihydro and tetraoxide groups, and a lithium ion. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) typically involves the following steps:
Formation of the Dithiazine Ring: The initial step involves the formation of the dithiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Introduction of Hexafluorodihydro Groups: The hexafluorodihydro groups are introduced through fluorination reactions. This step requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or hexafluoropropylene oxide (HFPO).
Oxidation to Form Tetraoxide Groups: The oxidation step involves the introduction of tetraoxide groups. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the intermediate compound with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the tetraoxide groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can occur, leading to the removal of oxygen atoms from the tetraoxide groups.
Substitution: The hexafluorodihydro groups can undergo substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Higher oxidation state compounds
Reduction: Reduced forms with fewer oxygen atoms
Substitution: Compounds with different substituents replacing fluorine atoms
Wissenschaftliche Forschungsanwendungen
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The hexafluorodihydro and tetraoxide groups play a crucial role in its reactivity and interactions. The lithium ion enhances its solubility and stability in various solvents. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, sodium salt (1:1)
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, potassium salt (1:1)
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, ammonium salt (1:1)
Uniqueness
The lithium salt variant of this compound is unique due to the presence of the lithium ion, which imparts distinct properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are desired.
Eigenschaften
Molekularformel |
C3HF6LiNO4S2+ |
|---|---|
Molekulargewicht |
300.1 g/mol |
IUPAC-Name |
lithium;4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C3HF6NO4S2.Li/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/h10H;/q;+1 |
InChI-Schlüssel |
ACEMSMJODJIGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)



![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)




![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)


